REACTION_CXSMILES
|
[OH:1][C:2]1[CH:15]=[CH:14][C:5]([CH:6]=[C:7]2[S:11][C:10](=[O:12])[NH:9][C:8]2=[O:13])=[CH:4][CH:3]=1.C([O-])=O.[NH4+]>C(O)(=O)C.[Pd]>[OH:1][C:2]1[CH:15]=[CH:14][C:5]([CH2:6][CH:7]2[S:11][C:10](=[O:12])[NH:9][C:8]2=[O:13])=[CH:4][CH:3]=1 |f:1.2|
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Name
|
|
Quantity
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6 g
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Type
|
reactant
|
Smiles
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OC1=CC=C(C=C2C(NC(S2)=O)=O)C=C1
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Name
|
|
Quantity
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100 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
6.27 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
catalyst
|
Smiles
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[Pd]
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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the mixture was heated
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Type
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TEMPERATURE
|
Details
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to vigorous reflux for 16 h
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Duration
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16 h
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Type
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FILTRATION
|
Details
|
then filtered through Celite
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Type
|
CUSTOM
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Details
|
Most of the acetic acid was removed in vacuo
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Type
|
DISSOLUTION
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Details
|
the crude product was dissolved in ethyl acetate (250 mL)
|
Type
|
WASH
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Details
|
washed with water (2×250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(CC2C(NC(S2)=O)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.35 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 88.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |